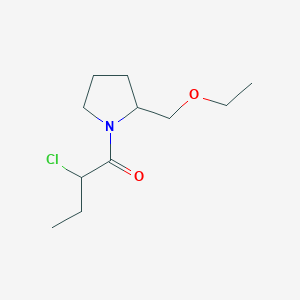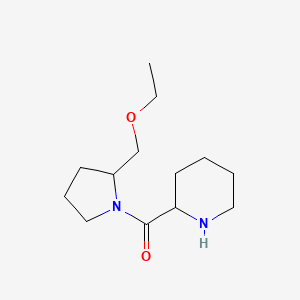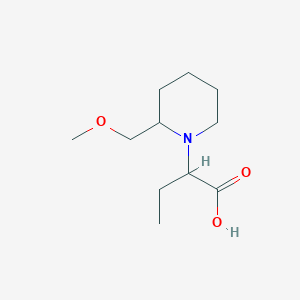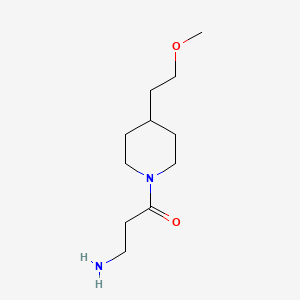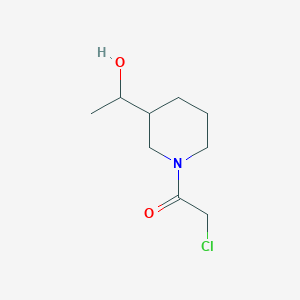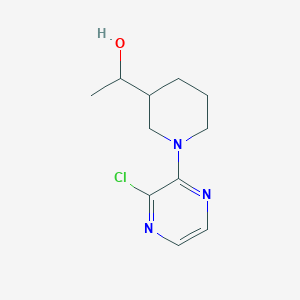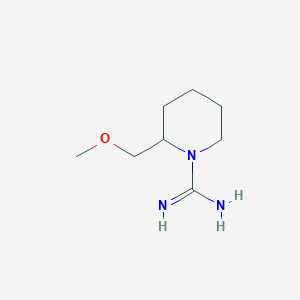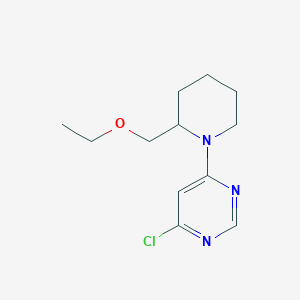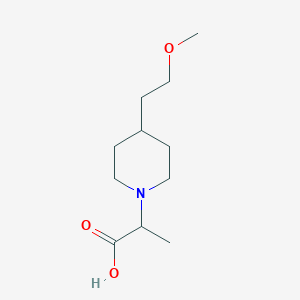
4-Cycloheptylpiperazine-1-carboximidamide
Vue d'ensemble
Description
4-Cycloheptylpiperazine-1-carboximidamide is a useful research compound. Its molecular formula is C12H24N4 and its molecular weight is 224.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
A study by Walther et al. (2006) reports the synthesis of S,N-heterocyclic carboximidamides, which were used as ligands for Cu(II) and Zn(II) complexation. These complexes, particularly the Zn(II) ones, demonstrated intrinsic activity in catalyzing the copolymerization of cyclohexene oxide and carbon dioxide to form polycarbonates, an important reaction in polymer chemistry (Walther, Wermann, Lutsche, Günther, Görls, & Anders, 2006).
Immunoassays Development
Tochi et al. (2016) utilized the carbodiimide active ester method to synthesize an antigen related to 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, using male Balb/c mice. This study highlights the potential for developing specific immunoassays for detecting substances in food products, emphasizing the relevance of carboximidamide derivatives in enhancing assay sensitivity and specificity (Tochi, Khaemba, Isanga, Mukunzi, Liu, Peng, Kuang, & Xu, 2016).
Anti-Hyperglycemic Evaluation
Research by Moustafa et al. (2021) involves the synthesis of carboximidamides linked with a pyrimidine moiety and their evaluation as anti-hyperglycemic agents. The study found that certain carboximidamide derivatives significantly decreased serum glucose levels and could be used as therapeutic agents for diabetes-related pathologies (Moustafa, Ahmed, Khodairy, Mabied, Moustafa, & El-Sayed, 2021).
Antimicrobial Activity
A study by Omar et al. (2020) discusses the development of 2-Amino-4-Methylthiazole analogs encompassing a hydrazine-1-carboximidamide motif. These derivatives showed promising antimicrobial activities against both bacterial and fungal infections. The research points towards the utility of carboximidamide derivatives in developing new antimicrobial agents (Omar, Ihmaid, Habib, Althagfan, Ahmed, Abulkhair, & Ahmed, 2020).
Myocardial Imaging Agent Development
Lu et al. (2007) synthesized a (99m)Tc-nitrido asymmetrical heterocomplex using 4-(cyclohexylpiperazin-1-yl)-dithioformate and evaluated its potential as a myocardial imaging agent. The complex showed high myocardial uptake and retention, indicating its suitability for myocardial imaging in medical diagnostics (Lu, Kong, Yang, Yang, Fan, Jia, & Wang, 2007).
Analyse Biochimique
Biochemical Properties
4-Cycloheptylpiperazine-1-carboximidamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and impact on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Researchers have observed threshold effects, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its presence can alter the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
4-cycloheptylpiperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4/c13-12(14)16-9-7-15(8-10-16)11-5-3-1-2-4-6-11/h11H,1-10H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGOIKRTKQFPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


